Cas no 60770-50-5 (5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one)

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine substituent and a ketone group within the dihydrobenzofuran scaffold, enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of bioactive compounds. The fluorine atom improves metabolic stability and lipophilicity, while the ketone functionality offers versatility for further derivatization. This compound is particularly useful in medicinal chemistry for developing novel therapeutic agents, owing to its balanced physicochemical properties and compatibility with diverse synthetic pathways. High purity and well-characterized synthesis routes ensure reliability for research applications.
5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one structure
60770-50-5 structure
Product Name:5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS No:60770-50-5
MF:C9H7FO2
MW:166.149086236954
CID:5778610
PubChem ID:13013057
Update Time:2025-10-31

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties

Names and Identifiers

    • AKOS010990886
    • EN300-1258756
    • 5-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
    • 60770-50-5
    • 3(2H)-Benzofuranone, 5-fluoro-2-methyl-
    • 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
    • Inchi: 1S/C9H7FO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,1H3
    • InChI Key: SBAMDQFYXDZSED-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(C)O2)=O

Computed Properties

  • Exact Mass: 166.04300762g/mol
  • Monoisotopic Mass: 166.04300762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.275±0.06 g/cm3(Predicted)
  • Melting Point: 59 °C(Solv: methanol (67-56-1))
  • Boiling Point: 113 °C(Press: 11 Torr)

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Pricemore >>

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Additional information on 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 60770-50-5): An Overview of Its Properties, Applications, and Recent Research Developments

5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 60770-50-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one consists of a benzofuran core with a fluoro substituent at the 5-position and a methyl group at the 2-position. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as enhanced lipophilicity and improved metabolic stability. These characteristics are crucial for optimizing the compound's pharmacokinetic profile and enhancing its therapeutic potential.

In recent years, extensive research has been conducted to explore the biological activities and potential applications of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one. Studies have shown that this compound possesses significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one effectively inhibits the proliferation of various cancer cell lines by targeting key signaling pathways involved in cell growth and survival.

Beyond its anti-cancer properties, 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has also been investigated for its potential as an anti-inflammatory agent. Research conducted by a team at the University of California revealed that this compound exhibits potent anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and enzymes. These findings suggest that 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one could be a promising lead compound for the development of new anti-inflammatory drugs.

The synthetic route to 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has been well-documented in the literature. A common approach involves the cyclization of an appropriate fluoro-substituted aryl ketone with a methyl-substituted aldehyde in the presence of a suitable catalyst. This method provides high yields and good selectivity, making it suitable for large-scale production.

In addition to its biological activities, 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has been explored as a building block for the synthesis of more complex molecules. Its reactivity and functional group diversity allow chemists to introduce various substituents at different positions on the benzofuran ring, thereby expanding its chemical space and potential applications. For example, recent studies have shown that derivatives of 5-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can be used to develop novel inhibitors for specific enzymes involved in disease pathways.

The safety profile of 5-fluoro–2-methyl–2,3–dihydro–1–benzofuran–3–one is another critical aspect that has been evaluated in preclinical studies. Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and efficacy in humans.

In conclusion, 5-fluoro–2-methyl–2,3–dihydro–1–benzofuran–3–one (CAS No. 60770–50–5) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for drug discovery efforts. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in the development of new treatments for various diseases.

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